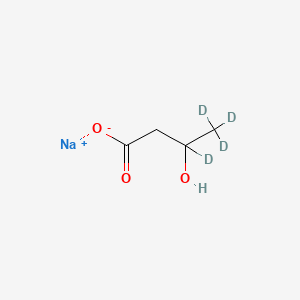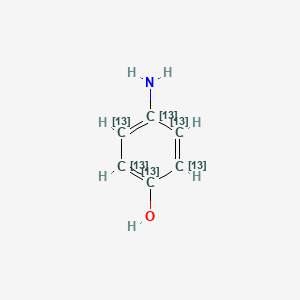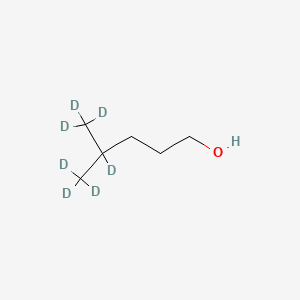
rac 3-Hydroxybutyric Acid-d4 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 3-Hydroxybutyric Acid-d4 Sodium Salt: is a deuterium-labeled analogue of 3-Hydroxybutyric Acid. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies. It is a key intermediate in the biosynthesis and metabolism of fatty acids and exists widely in biological systems .
Mechanism of Action
Target of Action
The primary targets of rac 3-Hydroxybutyric Acid-d4 Sodium Salt are specific hydroxyl-carboxylic acid receptors (HCAR), histone deacetylase (HDAC) enzymes, free fatty acid receptors (FFAR), and the NLRP3 inflammasome .
Mode of Action
This compound, also known as 3-hydroxybutyrate (3-OHB), binds to and activates HCAR. It also inhibits HDAC enzymes, FFAR, and the NLRP3 inflammasome . This interaction results in changes in intracellular signaling.
Biochemical Pathways
3-Hydroxybutyrate is a ketone body synthesized from acetyl-CoA in the liver. It provides energy to the brain when blood glucose is low . It also acts as an inhibitor of HDAC, affecting the regulation of gene expression .
Pharmacokinetics
Its metabolism likely involves conversion back to acetyl-CoA, which can enter the citric acid cycle for energy production .
Result of Action
The activation of HCAR and inhibition of HDAC enzymes, FFAR, and the NLRP3 inflammasome by 3-hydroxybutyrate can lead to changes in cellular metabolism and gene expression . This can have various effects at the molecular and cellular levels, depending on the specific context and cell type.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 3-Hydroxybutyric Acid-d4 Sodium Salt typically involves the deuteration of 3-Hydroxybutyric Acid. The process includes the introduction of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated water or other deuterated compounds as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carefully controlled to maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
rac 3-Hydroxybutyric Acid-d4 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acetoacetate.
Reduction: It can be reduced to form butyrate.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Acetoacetate
Reduction: Butyrate
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
rac 3-Hydroxybutyric Acid-d4 Sodium Salt is widely used in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways of fatty acid metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases.
Industry: Used in the production of biodegradable polymers and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybutyric Acid
- Sodium 3-Hydroxybutyrate
- DL-β-Hydroxybutyric Acid Sodium Salt
Uniqueness
rac 3-Hydroxybutyric Acid-d4 Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in research .
Properties
IUPAC Name |
sodium;3,4,4,4-tetradeuterio-3-hydroxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1D3,3D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUSGBJDWCHKC-GRONTCIHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857737 |
Source


|
| Record name | Sodium 3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-68-8 |
Source


|
| Record name | Sodium 3-hydroxy(3,4,4,4-~2~H_4_)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)


![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)


